molecular formula C16H23N3O2 B2913575 2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034225-20-0

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2913575
CAS No.: 2034225-20-0
M. Wt: 289.379
InChI Key: JOOQDQDPMWDHKO-UHFFFAOYSA-N
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Description

This compound features a spiro[4.5]decane core, where the 2-azaspiro nitrogen is substituted with a 4,6-dimethylpyrimidin-2-yl group, and a carboxylic acid is positioned at the 4-carbon of the decane ring. Its structural complexity combines conformational rigidity from the spiro system with the aromatic and hydrogen-bonding capabilities of the pyrimidine moiety.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOQDQDPMWDHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of FGFR4 can affect several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to decreased cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem.

Result of Action

The inhibition of FGFR4 by similar compounds has been shown to have strong anti-proliferative activity against certain cell lines, such as hepatocellular carcinoma (HCC) cell lines. This suggests that the compound could potentially be used in the treatment of certain types of cancer.

Biological Activity

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound of significant interest in medicinal chemistry and neuropharmacology due to its potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor of tryptophan 5-hydroxylase (TPH1), which is crucial in serotonin synthesis.

  • Molecular Formula : C16H23N3O2
  • Molecular Weight : 289.379 g/mol
  • IUPAC Name : this compound

The compound has been identified as a potential inhibitor of TPH1, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin. This inhibition can have significant implications for conditions related to serotonin dysregulation, such as depression and anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound in inhibiting TPH1 activity. Researchers incubated the compound with purified TPH1 protein and measured the reduction in serotonin production. The results indicated a dose-dependent inhibition, suggesting that higher concentrations of the compound lead to greater decreases in serotonin levels.

X-ray Crystallography

X-ray crystallography studies provided insights into the binding interactions between the compound and TPH1. The crystal structure revealed specific binding sites and interactions that are critical for its inhibitory effect, highlighting the importance of structural features in drug design.

In Vivo Studies

Animal model studies have further validated the compound's biological activity. Mice administered with a prodrug form of this compound showed significant reductions in intestinal serotonin levels compared to control groups. These findings suggest that the compound may be effective in modulating serotonin synthesis in vivo.

Biological Activity Summary Table

Activity Description
Target Enzyme Tryptophan 5-hydroxylase (TPH1)
Inhibition Type Competitive inhibition observed in vitro
IC50 Value Not specified; further studies needed for quantification
In Vivo Efficacy Significant reduction in intestinal serotonin levels in mice
Binding Mode Insights Revealed through X-ray crystallography

Case Studies and Research Findings

Recent studies have focused on the synthesis and modification of similar compounds to enhance their biological activity. For instance, derivatives with varied substitutions on the pyrimidine ring have been explored for improved selectivity and potency against TPH1.

Example Case Study

A study published in Nature highlighted a series of spiro compounds derived from similar frameworks that exhibited enhanced biological activities compared to their predecessors. The modifications aimed at optimizing binding affinity and selectivity towards TPH1 were particularly successful, leading to promising candidates for further development.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Spiro System Substituents/Functional Groups Molecular Weight Key Features/Inferences Reference CAS/ID
2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (Target) [4.5] Pyrimidinyl (4,6-dimethyl), carboxylic acid ~269.3* Aromatic π-π interactions, rigid backbone Not explicitly provided
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid [4.5] Carboxylic acid only 183.25 Simplified analog; lacks aromaticity 764633-87-6
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid [4.5] Methyl, oxa (oxygen) ring atom, carboxylic acid 199.25 Oxygen enhances polarity; reduced basicity 2090868-18-9
7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate [3.3] Difluoro, trifluoroacetate ~249.1† Compact spiro system; fluorines improve stability 1419101-45-3
EP 4 374 877 A2 Patent Compound (Example) [4.5] Diazaspiro, trifluoromethyl, pyrimidinyl, hydroxy ~700–800‡ Pharmaceutical relevance (e.g., kinase inhibition) EP 4 374 877 A2

*Calculated based on C15H21N3O2.
†Estimated from PharmaBlock data .
‡Approximate range based on patent structure complexity .

Analysis of Substituent Effects

  • This contrasts with simpler analogs like (R)-2-azaspiro[4.5]decane-4-carboxylic acid, which lacks such interactions .
  • Spiro Ring Size : The [4.5] system in the target compound offers greater conformational flexibility compared to [3.3] systems (e.g., 7,7-difluoro-2-azaspiro[3.3]heptane), which are more rigid but less adaptable for binding .
  • Fluorinated Derivatives (PharmaBlock) : Fluorine substituents, as in 7,7-difluoro-2-azaspiro[3.3]heptane, improve metabolic stability and lipophilicity, making them advantageous for drug design .

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